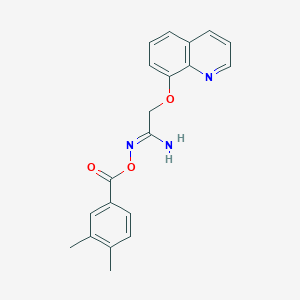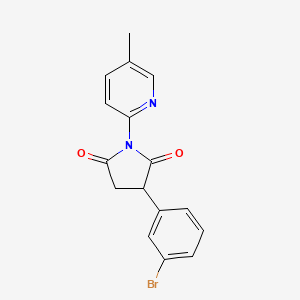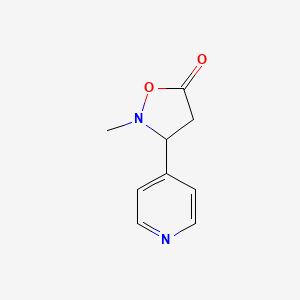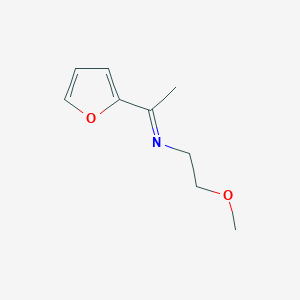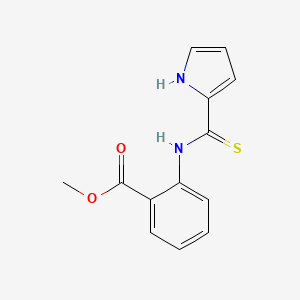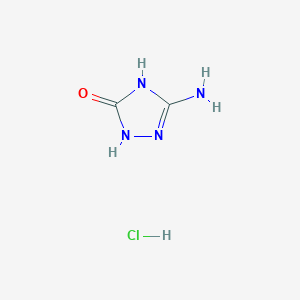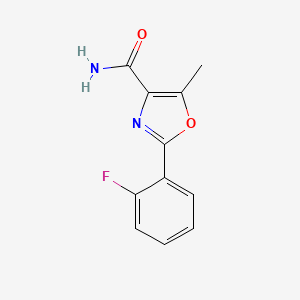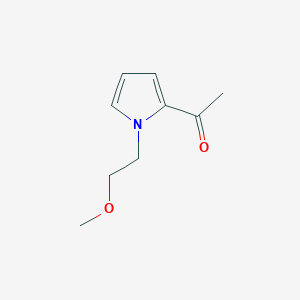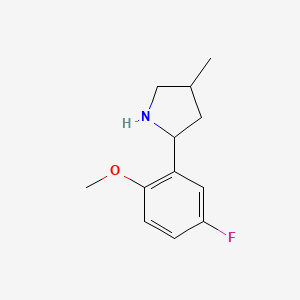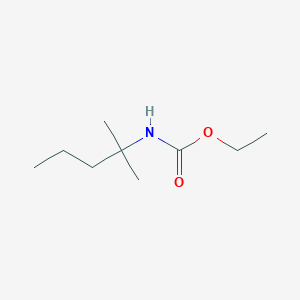
Ethyl (2-methylpentan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-methylpentan-2-yl)carbamate is an organic compound with the molecular formula C9H19NO2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an ethyl group, and the hydrogen atom of the amino group is replaced by a 2-methylpentan-2-yl group. This compound is part of the carbamate family, which is known for its diverse applications in various fields, including agriculture, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (2-methylpentan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-methylpentan-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine attacks the carbonyl carbon of the ethyl chloroformate, resulting in the formation of the carbamate.
Another method involves the use of carbon dioxide and an appropriate alcohol in the presence of a catalyst. For example, a three-component coupling of amines, carbon dioxide, and halides can efficiently produce carbamates in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-methylpentan-2-yl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to produce 2-methylpentan-2-amine and ethyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group or the 2-methylpentan-2-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products
Hydrolysis: 2-Methylpentan-2-amine and ethyl alcohol.
Oxidation: Corresponding amides or carboxylic acids.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (2-methylpentan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.
Biology: Studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for certain receptors.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of ethyl (2-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. For instance, carbamate compounds are known to inhibit enzymes such as acetylcholinesterase by forming a stable carbamoyl-enzyme complex, which prevents the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Comparaison Avec Des Composés Similaires
Ethyl (2-methylpentan-2-yl)carbamate can be compared with other carbamate derivatives such as:
Methyl carbamate: A simpler carbamate with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group, offering different reactivity and biological activity.
Butyl carbamate: Features a butyl group, which affects its solubility and stability.
The uniqueness of this compound lies in its specific alkyl substitution, which imparts distinct chemical and biological properties compared to other carbamates .
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
ethyl N-(2-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C9H19NO2/c1-5-7-9(3,4)10-8(11)12-6-2/h5-7H2,1-4H3,(H,10,11) |
Clé InChI |
VXZPUIRRUBNNBK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


